molecular formula C19H25N3O2S2 B3798325 N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide

N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide

Cat. No.: B3798325
M. Wt: 391.6 g/mol
InChI Key: QXEWJRPWBXDHOK-UHFFFAOYSA-N
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Description

N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring, a pyrrolidine ring, and a thiazole ring, making it a molecule of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the thiophene ring, followed by the introduction of the pyrrolidine and thiazole rings through various coupling reactions. Common reagents used in these reactions include organometallic catalysts, protecting groups, and solvents such as dichloromethane and tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazole ring can be reduced to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiophene and thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the carbonyl group in the thiazole ring may produce a thiazole alcohol derivative.

Scientific Research Applications

N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with thiophene, pyrrolidine, and thiazole rings, such as:

  • Thiophene-2-carboxamide derivatives
  • Pyrrolidine-2-carboxamide derivatives
  • Thiazole-4-carbonyl derivatives

Uniqueness

N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2S2/c1-4-6-17-21-13(11-25-17)19(24)22-10-5-7-14(22)15-8-9-16(26-15)18(23)20-12(2)3/h8-9,11-12,14H,4-7,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXEWJRPWBXDHOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=CS1)C(=O)N2CCCC2C3=CC=C(S3)C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 2
N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 4
N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide
Reactant of Route 6
N-propan-2-yl-5-[1-(2-propyl-1,3-thiazole-4-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide

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